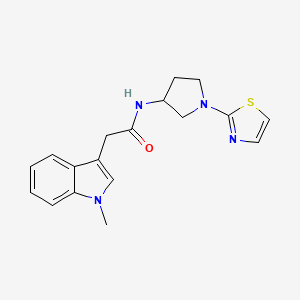
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to target multiple pathways involved in neurodegeneration, including the production of amyloid beta, inflammation, oxidative stress, and mitochondrial dysfunction. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of ATP, the energy currency of cells, and to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal studies. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of new neurons in the hippocampus, a brain region involved in learning and memory. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to reduce the production of amyloid beta, a protein that is toxic to neurons and is a hallmark of Alzheimer's disease. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the expression of genes involved in mitochondrial function, which may help to protect neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has not yet been tested in clinical trials in humans, so it is not yet clear whether it will be effective in humans. Another limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it is a synthetic compound, which may limit its potential use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide. One area of research is to further investigate the mechanism of action of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide and to identify the specific pathways that it targets. Another area of research is to test 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in clinical trials in humans to determine its safety and efficacy. Additionally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in combination with other drugs or therapies for the treatment of neurodegenerative disorders.
Métodos De Síntesis
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of 2,4-dimethylpyridine with 2-ethylphenyl isocyanate to form 5-(2-ethylphenyl)-2,4-dimethylpyridin-3-yl isocyanate, which is then reacted with ethyl 4-bromobutyrate to form 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In animal studies, 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to improve cognitive function, reduce amyloid beta levels in the brain, and increase the production of new neurons. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-12-8-6-7-9-13(12)18-17(21)14-10-15(20)16(22-5-2)11-19(14)3/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTCUZBXQFSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)


![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)
